molecular formula C15H11I4NO5 B585447 beta-Hydroxy thyroxine CAS No. 107849-54-7

beta-Hydroxy thyroxine

Cat. No.: B585447
CAS No.: 107849-54-7
M. Wt: 792.873
InChI Key: QIFVILYTCIFAPL-PXYINDEMSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Hydroxy thyroxine typically involves the hydroxylation of thyroxine. This can be achieved through various chemical reactions, including:

    Hydroxylation using Hydroxylating Agents: One common method involves the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide in the presence of a catalyst to introduce the hydroxyl group into the thyroxine molecule.

    Enzymatic Hydroxylation: Enzymes such as cytochrome P450 can also catalyze the hydroxylation of thyroxine under specific conditions, providing a more selective and environmentally friendly approach.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: Utilizing batch reactors where the reactants are mixed and allowed to react for a specific period.

    Continuous Flow Reactors: Employing continuous flow reactors for a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions: Beta-Hydroxy thyroxine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting it back to thyroxine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Thyroxine.

    Substitution Products: Various substituted derivatives of thyroxine.

Scientific Research Applications

    Chemistry: Used as a model compound to study the effects of hydroxylation on the biological activity of thyroid hormones.

    Biology: Investigated for its role in cellular metabolism and its potential effects on gene expression and protein synthesis.

    Medicine: Explored for its potential therapeutic applications in treating thyroid-related disorders and metabolic diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical testing.

Mechanism of Action

The mechanism of action of beta-Hydroxy thyroxine involves its interaction with thyroid hormone receptors in target tissues. The additional hydroxyl group may enhance or modify its binding affinity to these receptors, potentially altering its biological effects. The compound may influence various molecular pathways, including:

    Gene Expression: Modulating the transcription of genes involved in metabolism, growth, and development.

    Protein Synthesis: Affecting the synthesis of proteins that regulate metabolic processes.

    Cellular Metabolism: Influencing cellular respiration and energy production.

Comparison with Similar Compounds

    Thyroxine (Tetraiodothyronine): The parent compound of beta-Hydroxy thyroxine, essential for regulating metabolism.

    Triiodothyronine: Another thyroid hormone with three iodine atoms, known for its higher potency compared to thyroxine.

    Reverse Triiodothyronine: An inactive form of triiodothyronine that can inhibit the action of active thyroid hormones.

Uniqueness of this compound: this compound is unique due to the presence of the additional hydroxyl group, which may confer distinct biological properties and potential therapeutic applications. Its modified structure allows for the exploration of new mechanisms of action and the development of novel treatments for thyroid-related disorders.

Properties

IUPAC Name

(2S)-2-amino-3-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11I4NO5/c16-7-3-6(4-8(17)13(7)22)25-14-9(18)1-5(2-10(14)19)12(21)11(20)15(23)24/h1-4,11-12,21-22H,20H2,(H,23,24)/t11-,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFVILYTCIFAPL-PXYINDEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C([C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11I4NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148307
Record name beta-Hydroxy thyroxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

792.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107849-54-7
Record name beta-Hydroxy thyroxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107849547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Hydroxy thyroxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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